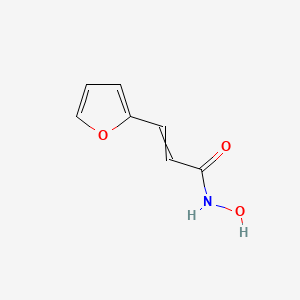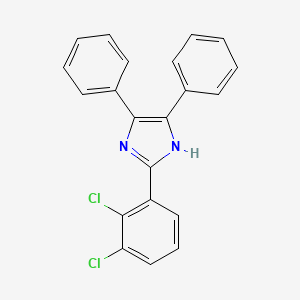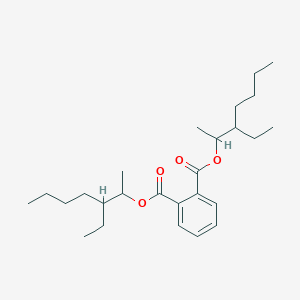
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C28H46O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is particularly notable for its branched alkyl ester moieties, which contribute to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 3-ethylheptan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and 3-ethylheptan-2-ol.
Oxidation: The alkyl chains can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or ketones.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phthalic acid and 3-ethylheptan-2-ol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and plastics. It is also studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption and toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of polymers.
Industry: Widely used in the manufacturing of flexible PVC products, including cables, flooring, and medical devices.
Mecanismo De Acción
The mechanism by which Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it may interact with cellular receptors or enzymes, potentially leading to endocrine disruption or other toxic effects.
Comparación Con Compuestos Similares
Diisononyl phthalate (DINP): Similar in structure but with different alkyl chain lengths.
Bis(2-ethylhexyl) phthalate (DEHP): Another common plasticizer with slightly different alkyl groups.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar applications.
Uniqueness: Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific branched alkyl chains, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its effectiveness as a plasticizer and its interactions in biological systems.
Propiedades
Número CAS |
111983-10-9 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-7-11-15-21(9-3)19(5)29-25(27)23-17-13-14-18-24(23)26(28)30-20(6)22(10-4)16-12-8-2/h13-14,17-22H,7-12,15-16H2,1-6H3 |
Clave InChI |
VHJNWRMNPWMWRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
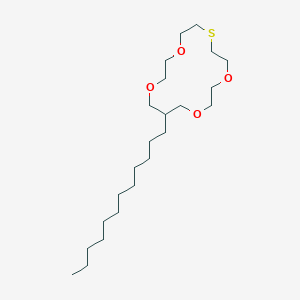
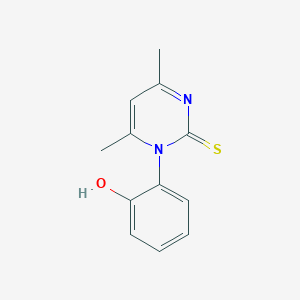
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
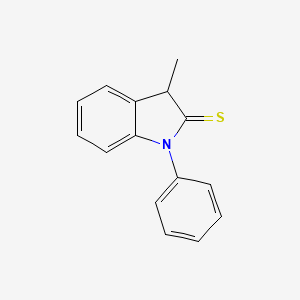
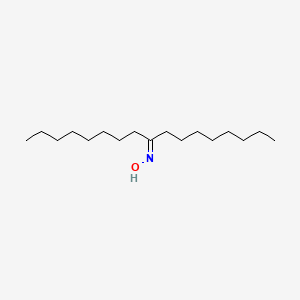
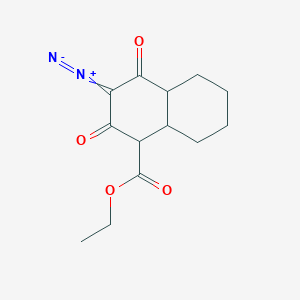
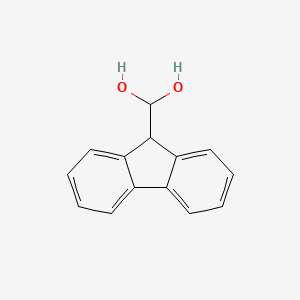
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
